TLR4 agonist-1

Beschreibung

Eigenschaften

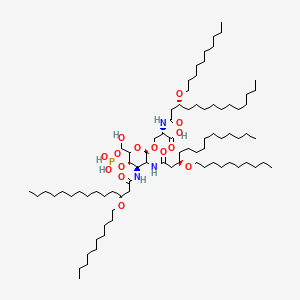

Molekularformel |

C81H158N3O15P |

|---|---|

Molekulargewicht |

1445.1 g/mol |

IUPAC-Name |

(2S)-3-[(2R,4R,5S)-3,4-bis[[(3R)-3-decoxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxy-2-[[(3R)-3-decoxytetradecanoyl]amino]propanoic acid |

InChI |

InChI=1S/C81H158N3O15P/c1-7-13-19-25-31-37-40-46-52-58-69(94-61-55-49-43-34-28-22-16-10-4)64-74(86)82-72(80(89)90)68-97-81-78(84-76(88)66-71(60-54-48-42-39-33-27-21-15-9-3)96-63-57-51-45-36-30-24-18-12-6)77(79(73(67-85)98-81)99-100(91,92)93)83-75(87)65-70(59-53-47-41-38-32-26-20-14-8-2)95-62-56-50-44-35-29-23-17-11-5/h69-73,77-79,81,85H,7-68H2,1-6H3,(H,82,86)(H,83,87)(H,84,88)(H,89,90)(H2,91,92,93)/t69-,70-,71-,72+,73?,77-,78?,79-,81-/m1/s1 |

InChI-Schlüssel |

MYDOPOFFTWEULZ-ISAWPTSYSA-N |

Isomerische SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@H]1[C@@H](C(O[C@H](C1NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |

Herkunft des Produkts |

United States |

Molecular Mechanisms and Receptor Interactions of Tlr4 Agonist 1

TLR4/MD-2 Receptor Complex Recognition and Engagement

The activation of TLR4 is not a solitary event but requires a crucial co-receptor, myeloid differentiation factor 2 (MD-2). Together, they form the TLR4/MD-2 complex, the primary sensor for agonists like TLR4 agonist-1.

Molecular Recognition of this compound by the MD-2 Co-receptor and TLR4 Extracellular Domain

The journey of TLR4 activation begins with the precise recognition and binding of the agonist within a hydrophobic pocket of the MD-2 protein. mdpi.comresearchgate.net Synthetic agonists, such as lipid A mimetics, are designed to fit into this pocket. mdpi.com The binding is largely driven by hydrophobic interactions between the lipid chains of the agonist and the amino acid residues lining the MD-2 cavity. mdpi.comfrontiersin.org For instance, five of the six fatty acid chains of the natural agonist lipopolysaccharide (LPS) are completely buried within this pocket. mdpi.comrsc.org

Beyond hydrophobic forces, ionic interactions play a critical role in the stable positioning of the agonist. frontiersin.org Phosphate (B84403) groups on lipid A and its synthetic analogs form salt bridges with positively charged residues in both MD-2 and TLR4, further anchoring the molecule. mdpi.comfrontiersin.org Some synthetic agonists, like the peptidomimetic Neoseptin-3, bind as a dimer within the MD-2 pocket, contacting residues distinct from those engaged by natural ligands, yet still effectively initiating the activation sequence. pnas.org

The extracellular domain of TLR4 also participates in this recognition event. While the primary binding site is within MD-2, portions of the agonist molecule may interact directly with TLR4, contributing to the stability of the initial complex. rsc.orgtandfonline.com

Table 1: Key Molecular Interactions in this compound Recognition

| Interacting Component | Type of Interaction | Key Residues/Moieties Involved | Reference |

|---|---|---|---|

| This compound (Lipid Chains) | Hydrophobic Interactions | Hydrophobic pocket of MD-2 (e.g., Leu, Phe residues) | mdpi.comfrontiersin.org |

| This compound (Phosphate Groups) | Ionic Interactions / Salt Bridges | Positively charged residues in MD-2 (e.g., Lys, Arg) and TLR4 | mdpi.comfrontiersin.org |

| This compound | Direct Contact | TLR4 extracellular domain | rsc.orgtandfonline.com |

| Neoseptin-3 (as a proxy) | Dimeric Binding | Hydrophobic pocket of MD-2 | pnas.org |

Conformational Dynamics and Dimerization of the TLR4/MD-2 Complex Induced by this compound

The binding of an agonist to MD-2 is not a static event; it induces a critical conformational change in the co-receptor. frontiersin.org A key event is the repositioning of the phenylalanine 126 (Phe126) loop of MD-2. researchgate.netpnas.org This movement, described as an "agonist switch," alters the surface of MD-2, creating a new hydrophobic interface. frontiersin.orgtandfonline.com

This newly exposed surface on the agonist-bound TLR4/MD-2 heterodimer is crucial for the next step: dimerization. It facilitates the recruitment of a second TLR4/MD-2 heterodimer, leading to the formation of a symmetrical, "m"-shaped (TLR4/MD-2/agonist)₂ complex. rsc.orgpnas.org This dimerization is the pivotal event that brings the intracellular domains of the two TLR4 molecules into close proximity, a prerequisite for initiating downstream signaling. frontiersin.org It is noteworthy that even structurally dissimilar agonists, like Neoseptin-3, can induce a nearly identical dimerization interface to that of natural ligands like lipid A. pnas.org Synthetic Disaccharide Lipid A Mimetics (DLAMs) have also been shown to effectively induce this dimerization. researchgate.netnih.gov

Intracellular Signaling Cascade Initiation by this compound

Once the TLR4/MD-2 complex dimerizes on the cell surface, it triggers intracellular signaling through two distinct pathways, leading to a tailored immune response. TLR4 is unique among Toll-like receptors for its ability to activate both pathways. asm.orgpnas.org

Myeloid Differentiation Primary Response Gene 88 (MyD88)-Dependent Signaling Pathway Activation

The MyD88-dependent pathway is considered the canonical and early-phase signaling route. pnas.orgasm.org Following receptor dimerization, the intracellular Toll/interleukin-1 receptor (TIR) domains of the TLR4 molecules recruit adaptor proteins. The primary adaptor for this pathway is MyD88, which in turn recruits other molecules like interleukin-1 receptor-associated kinases (IRAKs). asm.orgresearchgate.net

This signaling cascade culminates in the activation of key transcription factors, most notably nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). pnas.orgplos.org The activation of these factors leads to the production of a host of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). pnas.orgacs.org Synthetic agonists like Neoseptin-3 and various lipid A analogs have been shown to robustly activate this MyD88-dependent pathway. pnas.orgscirp.org

Toll/Interleukin-1 Receptor-Domain-Containing Adapter-Inducing Interferon-β (TRIF)-Dependent Signaling Pathway Activation

The second pathway initiated by this compound is the TRIF-dependent, or MyD88-independent, pathway. pnas.orgasm.org This pathway is typically engaged after the TLR4/MD-2 complex is internalized from the cell surface into endosomes. pnas.orgfrontiersin.org

From the endosome, the receptor complex recruits a different set of adaptor proteins, primarily the TRIF-related adaptor molecule (TRAM) and TRIF itself. frontiersin.orgfrontiersin.org Activation of the TRIF pathway leads to the phosphorylation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (e.g., IFN-β). rsc.orgpnas.org This pathway is crucial for antiviral responses and also contributes to the late-phase activation of NF-κB. frontiersin.org Many synthetic TLR4 agonists are capable of inducing signaling through both the MyD88 and TRIF pathways. pnas.orgacs.org

Differential Pathway Biases and Specificity of this compound

An area of intense research is the development of synthetic TLR4 agonists that exhibit a bias toward either the MyD88 or TRIF pathway. researchgate.net This "biased agonism" could allow for the fine-tuning of the immune response, for instance, by promoting the beneficial effects of T-cell activation (a hallmark of TRIF signaling) while minimizing the potentially toxic pro-inflammatory cytokine storm associated with strong MyD88 activation. nih.govnih.gov

For example, the synthetic lipid A analog Monophosphoryl lipid A (MPLA) is known to be a weak inducer of MyD88-dependent cytokines but a potent activator of the TRIF pathway. nih.gov Similarly, the synthetic agonist E6020 shows a significant bias towards TRIF activation compared to other synthetic analogs. researchgate.net Another compound, CRX-547, has also been shown to display TRIF-selective signaling in human cells. nih.govnih.gov The structural modifications in these synthetic molecules, such as the number and position of acyl chains and phosphate groups, are key determinants of this signaling bias. rsc.orgnih.gov This differential activation can lead to distinct downstream effects; for example, MyD88-dependent signaling has been linked to glioma cell proliferation, whereas TRIF-dependent signaling can negatively influence their invasiveness. researchgate.net

Table 2: Signaling Pathway Activation by this compound

| Signaling Pathway | Key Adaptor Proteins | Primary Transcription Factors | Key Cytokine/Effector Molecules | Reference |

|---|---|---|---|---|

| MyD88-Dependent | MyD88, IRAKs | NF-κB, MAPKs | Pro-inflammatory cytokines (TNF-α, IL-6) | pnas.orgasm.orgresearchgate.net |

| TRIF-Dependent | TRAM, TRIF | IRF3, NF-κB (late phase) | Type I Interferons (IFN-β), IP-10 | rsc.orgpnas.orgfrontiersin.org |

Transcriptional Regulation and Gene Expression Modulation

Upon engagement with TLR4, this compound triggers a series of signaling pathways that converge on the nucleus, leading to the activation of specific transcription factors. These factors, in turn, regulate the expression of a wide array of genes involved in inflammation, immunity, and cellular metabolism.

Activation of Nuclear Factor-kappa B (NF-κB) and Associated Pro-inflammatory Gene Programs

The activation of Nuclear Factor-kappa B (NF-κB) is a hallmark of TLR4 signaling. TLR4 agonists initiate a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. frontiersin.orgnih.gov This allows NF-κB dimers, typically p50 and p65/RelA, to translocate to the nucleus. frontiersin.orgdovepress.com Within the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of a plethora of pro-inflammatory mediators. frontiersin.orgfrontiersin.org

Key pro-inflammatory genes induced by NF-κB activation include those encoding for cytokines such as Tumor Necrosis Factor (TNF), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). frontiersin.orgaai.org The production of these cytokines is crucial for recruiting and activating other immune cells to the site of infection or injury. TLR4 signaling can proceed through two main adaptor protein pathways: the MyD88-dependent pathway and the TRIF-dependent pathway, both of which can culminate in NF-κB activation. frontiersin.orgnih.govbiorxiv.org The MyD88-dependent pathway is considered the primary route for the early-phase activation of NF-κB and the subsequent rapid expression of many pro-inflammatory genes. frontiersin.orgnih.gov

| Target Gene | Function | Reference |

| TNF | Pro-inflammatory cytokine, induces cell death in some tumor cells | aai.org |

| IL-1β | Pro-inflammatory cytokine, mediates inflammatory response | frontiersin.org |

| IL-6 | Pro-inflammatory cytokine, involved in acute phase response | frontiersin.orgaai.org |

| IL-12 | Pro-inflammatory cytokine, key in differentiating T helper 1 cells | frontiersin.orgaai.org |

Induction of Interferon Regulatory Factor 3 (IRF3) and Type I Interferon Production

In addition to the NF-κB pathway, TLR4 agonists also activate a distinct signaling arm that leads to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3). nih.govnih.gov This pathway is primarily mediated by the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). nih.govnih.govaai.org Upon activation, TLR4 can be internalized into endosomes, where it engages the TRAM-TRIF signaling complex. nih.govnih.gov This leads to the activation of the kinases TBK1 and IKKε, which in turn phosphorylate IRF3. bmbreports.orgaai.org

Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of target genes. nih.gov A primary outcome of IRF3 activation is the production of type I interferons (IFN-α and IFN-β). nih.govembopress.org These interferons play a critical role in antiviral defense and also modulate the adaptive immune response. The induction of type I interferons is a key feature of the MyD88-independent pathway of TLR4 signaling. rupress.org Some synthetic TLR4 agonists, such as monophosphoryl lipid A (MPLA), have been suggested to be TRIF-biased, leading to potent IRF3 activation. nih.gov

| Transcription Factor | Key Downstream Effect | Primary Signaling Adaptor | Reference |

| IRF3 | Production of Type I Interferons (IFN-α/β) | TRIF | nih.govaai.org |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38, JNK)

This compound also potently modulates the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 and c-Jun N-terminal kinase (JNK) pathways. nih.govspandidos-publications.com Activation of these pathways is a crucial component of the cellular response to TLR4 stimulation, influencing the synthesis of inflammatory mediators at both the transcriptional and translational levels. spandidos-publications.com The signaling cascade leading to MAPK activation can be initiated through both MyD88-dependent and TRIF-dependent pathways. nih.gov

The activation of p38 and JNK leads to the phosphorylation and activation of various downstream transcription factors, including AP-1 (Activator Protein-1). frontiersin.orgnih.gov These transcription factors cooperate with NF-κB to drive the expression of a wide range of inflammatory genes. aai.org Studies have shown that TLR4 agonists can induce the phosphorylation of both p38 and JNK in various cell types, including macrophages and dendritic cells. spandidos-publications.comaai.org The specific roles of p38 and JNK can vary, with some evidence suggesting differential regulation of cytokine production. For instance, inhibition of the p38 pathway has been shown to affect the production of certain cytokines in response to TLR4 agonists. aai.orgatsjournals.org Furthermore, some TLR4 agonists may selectively activate certain MAPK pathways; for example, synthetic monophosphoryl lipid A has been shown to strongly activate p38 but not JNK. nih.gov

| MAPK Pathway | Key Functions in TLR4 Signaling | Reference |

| p38 | Regulation of pro-inflammatory cytokine production, activation of transcription factors | nih.govspandidos-publications.comnih.gov |

| JNK | Regulation of pro-inflammatory cytokine production, activation of AP-1 | nih.govspandidos-publications.comaai.org |

Regulation of Immunoresponsive Genes (e.g., Irg1) and Metabolic Reprogramming

A growing body of evidence indicates that TLR4 agonists induce significant metabolic reprogramming in immune cells, a process tightly linked to the regulation of specific immunoresponsive genes. dovepress.comnih.gov A key gene in this process is the Immunoresponsive gene 1 (Irg1). researchgate.netoup.com Stimulation of macrophages with TLR4 agonists leads to a dramatic upregulation of Irg1 expression. researchgate.netoup.comnih.gov

The enzyme encoded by Irg1 catalyzes the production of itaconate, a metabolite derived from the tricarboxylic acid (TCA) cycle. researchgate.netoup.comdntb.gov.ua Itaconate itself has antimicrobial and anti-inflammatory properties. oup.com The upregulation of Irg1 and subsequent accumulation of itaconate are now recognized as central features of the metabolic shift that occurs in activated macrophages. nih.govresearchgate.net This metabolic reprogramming, characterized by changes in glycolysis and the TCA cycle, is crucial for supporting the enhanced antimicrobial functions of these cells. nih.gov Studies using TLR4 agonists like MPLA have demonstrated that the induction of Irg1 and itaconate production contributes to enhanced microbial clearance. researchgate.netnih.govdntb.gov.ua RNA sequencing of macrophages has revealed that Irg1 deficiency leads to suppressed transcription of genes associated with phagolysosome function. researchgate.netoup.comnih.gov

| Gene | Encoded Product | Function in TLR4-Mediated Response | Reference |

| Irg1 | Immunoresponsive gene 1 enzyme | Catalyzes the production of itaconate, leading to metabolic reprogramming and enhanced antimicrobial activity. | researchgate.netoup.comnih.gov |

Structural Insights and Structure Activity Relationships Sar of Tlr4 Agonist 1

Molecular Architecture and Key Pharmacophoric Elements

TLR4 agonist-1 and its analogs are synthetic glycolipids designed to mimic the structure and function of Lipid A, the biologically active component of LPS nih.govinimmune.com. The fundamental architecture of these molecules consists of a carbohydrate core, multiple acyl chains, and at least one phosphate (B84403) group, which are the key pharmacophoric elements required for TLR4/MD-2 binding and receptor activation.

The molecular architecture of the Diamino Allose Phosphate (DAP) class, to which this compound belongs, has several defining features:

Diamino Allose Phosphate (DAP) Scaffold: Unlike natural Lipid A, which is based on a glucosamine (B1671600) disaccharide, these compounds utilize a diamino allose monosaccharide core nih.govinimmune.com. This foundational structure serves as the scaffold for attaching the other essential pharmacophoric elements.

Non-hydrolyzable 3-Amide Bond: A critical innovation in the DAP series is the replacement of the labile ester linkage typically found at the 3-position of lipid A mimetics with a chemically stable amide bond nih.govfigshare.cominimmune.com. This modification significantly enhances the compound's resistance to hydrolysis, improving stability in aqueous formulations nih.govinimmune.com.

Acyl Chains: Like all lipid A mimetics, DAPs possess multiple fatty acyl chains. These hydrophobic chains are crucial for activity as they insert into the hydrophobic pocket of the MD-2 co-receptor, a key event in the activation of the TLR4 complex nih.govnih.gov. The number, length, and position of these chains are critical determinants of agonist potency nih.gov. This compound (compound 17a) specifically features a C14 chain at the 2-position and two C12 chains as secondary acyl groups.

4-Phosphate Group: The DAP scaffold includes a phosphate group at the 4-position of the allose sugar inimmune.com. This negatively charged group is essential for interacting with positively charged residues within the TLR4/MD-2 receptor complex, contributing to the binding affinity and stabilization of the active receptor dimer inimmune.com.

Together, these elements create an amphiphilic molecule with a hydrophilic carbohydrate-phosphate head and a hydrophobic lipid tail, mimicking the essential structure of the natural TLR4 agonist, lipid A mdpi.com.

Impact of Chemical Modifications on TLR4/MD-2 Binding Affinity and Signaling Potency

The biological activity of this compound analogs is highly sensitive to chemical modifications of its core components. Structure-activity relationship (SAR) studies reveal that subtle changes to the acyl chains or the phosphate group can dramatically alter binding affinity for the TLR4/MD-2 complex and subsequent signaling potency.

Acyl Chain Modifications: The length and number of acyl chains profoundly affect how the molecule fits within the hydrophobic pocket of MD-2 nih.gov.

Chain Length: Shortening or lengthening the acyl chains, even by just two carbon units (CH₂), can significantly impact TLR4-mediated signaling nih.gov. For synthetic monosaccharide-based TLR4 modulators, compounds with C12 and C14 fatty acid chains have been shown to be the most active in inhibiting LPS-stimulated TLR4 activation, while a C16 variant showed no interaction with the MD-2 protein mdpi.com.

Number of Chains: The total number of acyl chains is a critical factor. For example, hexa-acylated (six-chain) lipid A is a potent agonist, whereas the tetra-acylated (four-chain) precursor, lipid IVa, has species-specific effects, acting as an antagonist in humans pnas.orgacs.org. For the DAP series, analogs were synthesized with varying secondary acyl chain lengths (e.g., C10, C12, C14) to optimize potency.

Phosphate Group Modifications: The phosphate group is a key site for modification to enhance stability and modulate activity.

Phosphate Bioisosteres: To improve stability against in-vivo degradation by phosphatases, the 4-phosphate group in DAP analogs has been replaced with more stable bioisosteres, such as sulfate or methylphosphonate groups inimmune.com.

Impact on Potency: Replacing the phosphate in a DAP analog with a sulfate group (to create compound 17b) resulted in a molecule with greater chemical stability and comparable, though slightly reduced, potency in activating both human and murine TLR4. In contrast, replacement with a methylphosphonate group (compound 17c) led to a significant decrease in agonist activity inimmune.com.

The following table summarizes the signaling potency of this compound (17a) and its analogs with modified phosphate groups, as measured by NF-κB activation in HEK293 cells.

| Compound | Modification at 4-Position | Human TLR4 EC₅₀ (nM) | Murine TLR4 EC₅₀ (nM) |

|---|---|---|---|

| 17a (this compound) | Phosphate | 0.28 ± 0.05 | 0.24 ± 0.02 |

| 17b | Sulfate | 1.0 ± 0.2 | 0.7 ± 0.1 |

| 17c | Methylphosphonate | 114 ± 20 | 130 ± 30 |

Data sourced from Khalaf JK, et al. J Med Chem. 2023 inimmune.com.

These findings demonstrate that while the phosphate group is crucial for potent activity, it can be successfully replaced by a sulfate bioisostere to enhance stability without a major loss of function.

Determinants of Species-Specific TLR4 Activation by this compound Analogs (e.g., Human vs. Murine TLR4)

The response to TLR4 ligands can vary significantly between species, a phenomenon that has critical implications for drug development. While this compound (compound 17a) and its close analogs demonstrate potent agonistic activity on both human and murine TLR4, other classes of synthetic TLR4 ligands exhibit dramatic species-specific differences inimmune.comresearchgate.net. Understanding the structural basis for this specificity is key to designing human-specific immunomodulators.

The primary determinants of species-specific recognition lie in structural and electrostatic differences between the human and murine TLR4/MD-2 receptor complexes acs.orgnih.gov.

Lipid IVa: A classic example is Lipid IVa, a tetra-acylated precursor of lipid A. Lipid IVa acts as an agonist for the murine TLR4/MD-2 complex but is an antagonist for the human complex nih.govpnas.orgmdpi.com. Crystal structures reveal that human MD-2 binds lipid IVa in an antagonistic conformation where all four acyl chains are buried inside the MD-2 pocket nih.govresearchgate.net. In contrast, the mouse MD-2 pocket is shaped differently, causing one of lipid IVa's acyl chains to be exposed to the solvent, mimicking the binding mode of a true agonist and enabling the receptor dimerization required for signaling nih.govacs.org.

Ugi Compounds: Another class of small-molecule TLR4 agonists, synthesized via the Ugi reaction, shows a strong preference for activating human TLR4 over murine TLR4 nih.govresearchgate.netplos.org. Studies using cells expressing cross-species combinations of TLR4 and MD-2 revealed that the human MD-2 co-receptor is the critical component for this human-specific activation researchgate.netresearchgate.net. Even when paired with mouse TLR4, human MD-2 could partially recover the agonist activity of Ugi compounds, highlighting the central role of MD-2 in ligand recognition and species specificity nih.govresearchgate.net.

The following table illustrates the species preference of different classes of TLR4 agonists.

| Compound/Class | Activity on Human TLR4 | Activity on Murine TLR4 | Key Determinant of Specificity |

|---|---|---|---|

| This compound (DAP) | Potent Agonist | Potent Agonist | N/A (Broadly active) |

| Lipid IVa | Antagonist | Agonist | Shape of MD-2 binding pocket acs.org |

| Ugi Compounds | Potent Agonist | Very Low/No Activity | MD-2 co-receptor structure researchgate.net |

Correlation between Molecular Structure and Downstream Signaling Pathway Skewing

Upon activation, TLR4 initiates intracellular signaling through two primary pathways: the MyD88-dependent pathway and the TRIF-dependent pathway nih.govmdpi.comfrontiersin.org. The MyD88 pathway rapidly induces the production of pro-inflammatory cytokines, while the TRIF pathway, which is initiated following receptor endocytosis, leads to the production of type I interferons (IFNs) and other chemokines nih.govnih.govnih.gov. The ability to design synthetic agonists that preferentially activate one pathway over the other—a phenomenon known as "pathway skewing" or "biased agonism"—is of significant therapeutic interest, as it could separate desired adjuvant effects (often linked to TRIF) from excessive inflammation (often linked to MyD88) nih.govnih.gov.

Structural modifications to synthetic TLR4 agonists have been shown to induce TRIF-biased signaling.

Monophosphoryl Lipid A (MPLA): MPLA, a detoxified derivative of lipid A, is a well-known partial agonist that is considered to preferentially activate the TRIF pathway without strongly stimulating the MyD88 response nih.gov. This TRIF bias is thought to contribute to its success as a safe and effective vaccine adjuvant louisville.edu.

Aminoalkyl Glucosaminide 4-Phosphates (AGPs): Studies on the AGP class of synthetic lipid A mimetics have provided clear evidence of structure-based pathway skewing. The agonist CRX-547 was found to be a highly selective TRIF activator nih.govnih.gov. This TRIF-selective signaling was attributed to a minor structural modification to the carboxyl bioisostere that corresponds to the 1-phosphate group on natural lipid A nih.govnih.gov. A change in the stereochemistry at this position was sufficient to disrupt MyD88-dependent signaling while preserving the activation of the TRIF-dependent pathway nih.gov. This suggests that the precise conformation of the ligand-receptor dimer on the cell surface dictates the initial recruitment of signaling adaptors, with subtle structural changes altering this geometry to favor one pathway.

General Principle: The current model suggests that the initial dimerization of the TLR4-MD-2 complex on the cell surface activates the MyD88 pathway, while subsequent internalization of the receptor complex is required for TRIF activation nih.govmdpi.com. It is hypothesized that certain ligand structures may form a less stable or conformationally distinct dimer, which is insufficient to robustly trigger the MyD88 pathway but still permits receptor endocytosis and subsequent TRIF signaling from the endosome nih.govoup.com. For some agonists, it has been shown that engagement of both MyD88 and TRIF pathways is essential for their full adjuvant activity nih.govresearchgate.net.

While specific studies detailing the MyD88/TRIF signaling bias for the Diamino Allose Phosphate class (including this compound) are not yet extensively detailed, the established principles from other lipid A mimetics strongly suggest that modifications to its core structure, particularly around the charged phosphate headgroup and acyl chain configuration, could be exploited to fine-tune its downstream signaling profile inimmune.comlouisville.edu.

Cellular and Immunological Responses Induced by Tlr4 Agonist 1

Activation and Phenotypic Alteration of Immune Cells

TLR4 agonist-1 triggers significant changes in the activation state and function of key immune cell populations, including macrophages, dendritic cells, and lymphocytes. This activation is critical for shaping the nature and direction of the immune response.

Macrophages, highly plastic cells of the innate immune system, can be polarized into different functional phenotypes, broadly classified as classically activated (M1) or alternatively activated (M2). TLR4 agonists are potent inducers of the M1 phenotype, which is characterized by pro-inflammatory and microbicidal activity.

Research demonstrates that TLR4 agonists can reprogram M2 macrophages, which are often associated with tumor growth and suppressed immunity, toward the protective M1 phenotype. nih.gov This shift is crucial for enhancing anti-tumor responses. nih.gov The stimulation of TLR4 on macrophages leads to the activation of signaling pathways, such as those involving NF-κB and MAPKs, resulting in the production of pro-inflammatory cytokines and reactive oxygen species. nih.gov This M1 polarization is marked by the enhanced expression of molecules like inducible nitric oxide synthase (iNOS), while the expression of M2 markers like CD206 is decreased. nih.gov Studies using TLR4 inhibitors have confirmed that this M1 polarization is a direct result of TLR4 signaling. researchgate.net Triggering TLR4 has been shown to reinforce the restrictive nature of M1-polarized macrophages to certain pathogens. asm.org

Table 1: Macrophage Polarization Changes Induced by this compound

| Phenotype | Key Markers | Primary Functions | Effect of this compound |

|---|---|---|---|

| M1 (Classically Activated) | iNOS, TNF-α, IL-1β, IL-6 | Pro-inflammatory, Microbicidal, Anti-tumor activity | Upregulated/Promoted |

| M2 (Alternatively Activated) | CD206, Arginase-1, IL-10 | Anti-inflammatory, Tissue repair, Pro-tumor activity | Downregulated/Reprogrammed to M1 |

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and serve as a critical bridge between the innate and adaptive immune systems. oup.com TLR4 agonists are powerful stimuli for DC maturation, a process that enhances their ability to activate naive T cells. nih.govqiagen.com

Upon stimulation with a TLR4 agonist like GLA, DCs undergo a series of phenotypic changes. nih.gov They upregulate the expression of Major Histocompatibility Complex (MHC) class I and II molecules, which are essential for presenting processed antigens to T cells. qiagen.com Concurrently, there is an increased expression of co-stimulatory molecules such as CD40, CD80, and CD86. nih.govqiagen.com This upregulation is critical for providing the secondary signals necessary for robust T-cell activation. researchgate.net The kinetics of antigen presentation by DCs can influence the subsequent T-cell response and differentiation. elifesciences.org Studies have shown that DCs stimulated with a TLR4 agonist in vivo rapidly become immunogenic and capable of inducing T-cell immunity. nih.gov

The signals provided by activated dendritic cells profoundly influence the differentiation of naive CD4+ T helper (Th) cells into distinct effector subsets, primarily Th1 or Th2 cells. researchgate.net TLR4 activation is a strong driver of Th1-type immune responses. nih.gov

The stimulation of TLR4 on DCs induces the production of key cytokines, most notably IL-12. nih.gov This cytokine is instrumental in driving the differentiation of naive T cells into Th1 cells. nih.govnih.gov Th1 cells are characterized by their production of interferon-gamma (IFN-γ), which mediates cellular immunity, essential for combating intracellular pathogens and for anti-tumor responses. nih.gov Synthetic TLR4 agonists like GLA have been shown to generate potent Th1 responses to protein antigens. nih.gov This skewing towards a Th1 profile is a hallmark of TLR4-mediated adjuvant activity, which favors cellular immunity over the humoral, antibody-driven responses typically associated with Th2 cells. nih.govnih.gov While TLR4 signaling predominantly promotes Th1 responses, other TLRs, such as TLR2, may preferentially induce a Th2 profile. nih.gov

A critical step in the inflammatory response is the recruitment of leukocytes from the bloodstream into tissues. nih.gov Local activation of TLR4 initiates a highly coordinated, multi-step process that facilitates this recruitment. nih.govresearchgate.net

The process begins when TLR4 on endothelial cells and tissue-resident sentinel cells, like microglia in the brain, is stimulated. researchgate.netnih.gov This activation leads to the rapid expression of adhesion molecules on the endothelial surface, which capture circulating leukocytes. researchgate.net These captured cells then begin to roll along the vessel wall, a process that allows them to survey the local environment for chemotactic signals. researchgate.net Activated endothelial cells and macrophages also produce chemokines that trigger the firm adhesion of leukocytes and their subsequent transmigration across the endothelial barrier into the inflamed tissue. researchgate.net This entire cascade ensures the efficient accumulation of inflammatory cells at the site where they are needed. nih.gov

Cytokine and Chemokine Production Profiles Elicited by this compound

The interaction of this compound with its receptor triggers intracellular signaling cascades, primarily through MyD88-dependent and TRIF-dependent pathways, which culminate in the activation of transcription factors like NF-κB. nih.govnih.gov This leads to the rapid transcription and secretion of a host of pro-inflammatory cytokines and chemokines.

Activation of the TLR4 pathway results in the robust production of several key pro-inflammatory cytokines that play a central role in orchestrating the immune response. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): This is a pleiotropic cytokine that is a master regulator of inflammation. TLR4 activation is a potent stimulus for TNF-α production by macrophages and other immune cells. nih.gov TNF-α can enhance the expression of adhesion molecules on endothelial cells, further promoting leukocyte recruitment.

Interleukin-1beta (IL-1β): Similar to TNF-α, IL-1β is a key mediator of inflammation. Its production is tightly regulated and often requires a two-step activation process, with TLR4 signaling providing the first signal that leads to the synthesis of its precursor, pro-IL-1β. researchgate.netnih.gov

Interleukin-6 (IL-6): This cytokine has a wide range of functions, including roles in the acute phase response, B-cell differentiation, and T-cell activation. nih.gov TLR4 signaling in macrophages and DCs is a strong inducer of IL-6 secretion. researchgate.net

Interleukin-8 (IL-8): Also known as CXCL8, IL-8 is a potent chemokine whose primary function is to recruit neutrophils to sites of inflammation. TLR4 activation, in synergy with other signals like TNF-α, can greatly enhance IL-8 production. mdpi.com

Table 2: Key Pro-inflammatory Cytokines Induced by this compound

| Cytokine | Primary Producing Cells | Key Functions in TLR4-Mediated Response |

|---|---|---|

| TNF-α | Macrophages, Dendritic Cells, T-cells | Activates endothelium, induces other cytokines, promotes inflammation. nih.gov |

| IL-1β | Macrophages, Monocytes, Dendritic Cells | Mediates acute inflammation, induces fever, activates lymphocytes. researchgate.netnih.gov |

| IL-6 | Macrophages, T-cells, Endothelial Cells | Induces acute phase proteins, promotes B-cell differentiation, influences T-cell function. nih.govresearchgate.net |

| IL-8 (CXCL8) | Macrophages, Endothelial Cells, Monocytes | Acts as a potent chemoattractant for neutrophils and other granulocytes. mdpi.com |

Modulation of Anti-inflammatory Cytokine Secretion

Activation of Toll-like receptor 4 (TLR4) by its agonists initiates a complex signaling cascade that results in the production of a wide range of cytokines, including those with anti-inflammatory properties. This modulation is crucial for regulating the immune response and preventing excessive inflammation. The secretion of anti-inflammatory cytokines such as Interleukin-10 (IL-10), Interleukin-1 receptor antagonist (IL-1Ra), and Transforming growth factor-beta (TGF-β) is a key aspect of the response to TLR4 agonists.

Interleukin-10 (IL-10): Stimulation of macrophages and dendritic cells with TLR4 agonists can lead to a dose-dependent increase in the secretion of IL-10, a potent anti-inflammatory cytokine nih.govfrontiersin.orgresearchgate.net. Studies on murine bone marrow-derived dendritic cells (DCs) have shown that priming with TLR4 and TLR2 ligands, followed by a resting period, results in significantly enhanced IL-10 production upon subsequent TLR4 restimulation oup.com. This heightened IL-10 response is associated with altered intracellular signaling, specifically an enhancement of the ERK1/2 MAPK pathway oup.com. In various immune settings, macrophage-derived IL-10 is critical for limiting immune-mediated pathology nih.gov. The molecular mechanism for this can involve the activation of the transcription factor CREB following TLR4 ligation nih.gov.

Interleukin-1 Receptor Antagonist (IL-1Ra): TLR4 stimulation also induces the production of IL-1Ra, a natural inhibitor of the pro-inflammatory cytokine IL-1β nih.gov. The production of IL-1Ra is important in controlling the severity of inflammatory diseases nih.gov. Research has identified that the enzyme glycogen-synthase kinase 3 (GSK3) acts as a negative regulator of IL-1Ra production in TLR-stimulated innate immune cells nih.gov.

Transforming Growth Factor-β (TGF-β): The signaling pathway of TLR4 can interact with and amplify the effects of other cytokine pathways. For instance, TLR4 activation in human aortic vascular smooth muscle cells has been shown to transactivate the transforming growth factor-β receptor 1 (TGFBR1) nih.gov. This transactivation leads to the phosphorylation of the downstream transcription factor Smad2, which is independent of the canonical MyD88 and TRIF signaling pathways nih.gov. In fibroblasts, TLR4 signaling can dramatically enhance the cell's sensitivity to the pro-fibrotic effects of TGF-β, leading to increased collagen synthesis nih.gov.

| Cytokine | Effect of this compound Stimulation | Key Research Findings |

| IL-10 | Increased, dose-dependent secretion nih.gov. | Priming of dendritic cells enhances subsequent IL-10 production upon restimulation oup.com. The mechanism involves CREB activation via MAPK signaling pathways nih.gov. |

| IL-1Ra | Increased secretion nih.gov. | Production is negatively regulated by the kinase GSK3 nih.gov. |

| TGF-β | Enhanced receptor sensitivity and transactivation nih.govnih.gov. | TLR4 activation can transactivate the TGFBR1, leading to downstream Smad2 phosphorylation nih.gov. |

Chemokine Secretion and Regulation of Leukocyte Trafficking

The activation of TLR4 by agonists is a potent trigger for the production of chemokines, which are critical signaling proteins that direct the movement of immune cells nih.govnih.gov. This process, known as leukocyte trafficking, is essential for mounting an effective immune response at sites of infection or injury northwestern.edu.

TLR4 agonists stimulate various immune cells, including peripheral blood mononuclear cells (PBMCs), to secrete a range of chemokines nih.gov. Upon stimulation, macrophages can upregulate the expression of genes associated with chemotaxis nih.govdntb.gov.ua. This leads to the enhanced recruitment of innate leukocytes, such as neutrophils, monocytes, and macrophages, to the site of infection nih.govnih.gov. This augmented recruitment is a key feature of the protective immunity conferred by TLR4 agonists nih.gov.

The regulation of leukocyte trafficking by TLR4 activation is a highly coordinated process. Local activation of TLR4 within a specific tissue initiates a multi-step cascade that results in the orderly arrival of leukocytes nih.gov. However, systemic activation of TLR4 can lead to a different outcome, causing a nonspecific accumulation of leukocytes in the capillaries of the lungs and sinusoids of the liver nih.gov. The trafficking of leukocytes is also influenced by other systemic factors, such as stress-associated hormones. Glucocorticoids, for example, can modulate the expression of key chemokine receptors on leukocytes, thereby influencing their maturation, homing, and egress from tissues nih.gov.

| Process | Effect of this compound Stimulation | Key Research Findings |

| Chemokine Secretion | Increased expression and secretion of various chemokines nih.govnih.gov. | Macrophages show increased expression of genes associated with cytokine production and chemotaxis nih.govdntb.gov.ua. |

| Leukocyte Recruitment | Enhanced recruitment of neutrophils, monocytes, and macrophages to infection sites nih.govnih.gov. | Local TLR4 activation leads to a coordinated, multi-step recruitment process nih.gov. |

| Systemic Effects | Systemic activation can cause nonspecific leukocyte accumulation in the lungs and liver nih.gov. | Leukocyte trafficking is also modulated by systemic factors like stress hormones nih.gov. |

Modulation of Innate Immune Memory and Trained Immunity Phenotypes

Recent evidence has overturned the long-held belief that the innate immune system lacks memory. It is now understood that innate immune cells can undergo long-term functional reprogramming after an initial encounter with a microbial stimulus, a phenomenon termed "innate immune memory" or "trained immunity" frontiersin.orgnih.govnih.gov. TLR4 agonists are potent inducers of this trained immunity phenotype nih.govfrontiersin.org.

This process involves metabolic and epigenetic rewiring of innate leukocytes, which primes them to mount a more robust and effective response upon a secondary challenge from a pathogen frontiersin.orgnih.gov. This enhanced responsiveness is not specific to the initial stimulus, meaning that training with a TLR4 agonist from a Gram-negative bacterium can confer broad protection against other types of pathogens nih.gov. The trained immunity induced by TLR4 agonists is dependent on innate myeloid cells like monocytes, macrophages, and neutrophils, and functions independently of the adaptive immune system's T and B lymphocytes nih.govfrontiersin.org.

Treatment with the TLR4 agonist Monophosphoryl lipid A (MPLA), for example, conditions innate immune cells to respond more robustly to subsequent infections, leading to increased resistance nih.govnih.gov. This trained state is characterized by alterations in cellular metabolism, including sustained increases in glycolysis and mitochondrial respiration in macrophages frontiersin.org. The signaling pathways that mediate this training are complex; TLR4 is unique in that it signals through both MyD88- and TRIF-dependent pathways, both of which contribute to the induction of the trained phenotype frontiersin.org.

Augmentation of Antimicrobial Functions in Phagocytic Cells

A primary outcome of the trained immunity induced by TLR4 agonists is the significant enhancement of the antimicrobial functions of phagocytic cells like macrophages and neutrophils frontiersin.orgnih.gov. These augmented functions are critical for the improved bacterial clearance and host protection observed after treatment with TLR4 agonists researchgate.net.

The key antimicrobial functions enhanced by this compound include:

Phagocytosis : TLR4 activation increases the capacity of phagocytes to engulf and internalize pathogens nih.govresearchgate.net. Studies using transgenic sheep that overexpress TLR4 showed that this leads to enhanced phagocytosis of Salmonella via the phosphoinositide 3-kinase (PI3K) signaling pathway nih.gov. Combining TLR agonists with agents that block the "don't eat me" signal CD47 can further increase phagocytosis of cancer cells google.com.

Respiratory Burst : Following phagocytosis, immune cells generate a "respiratory burst," producing high levels of reactive oxygen species (ROS) to kill the ingested microbes researchgate.net. TLR4 agonists augment this activity nih.gov. The engagement of TLR1, TLR2, and TLR4 has been shown to cause the recruitment of mitochondria to the phagosome, leading to the generation of mitochondrial ROS (mROS), which contributes to the bactericidal activity of macrophages ovid.com.

| Antimicrobial Function | Enhancement by this compound | Mechanistic Insights |

| Phagocytosis | Increased capacity to engulf pathogens nih.govresearchgate.net. | Mediated by PI3K signaling and can be further enhanced by blocking CD47 nih.govgoogle.com. |

| Respiratory Burst (ROS) | Augmented production of ROS nih.gov. | Involves recruitment of mitochondria to the phagosome for mROS production, mediated by TRAF6 and ECSIT proteins ovid.com. |

| Microbial Killing | Improved pathogen clearance dntb.gov.uaresearchgate.net. | Facilitated by metabolic reprogramming and the production of antimicrobial metabolites like itaconate nih.govdntb.gov.ua. |

Research Methodologies and in Vitro Investigations of Tlr4 Agonist 1

Biochemical and Molecular Assays for Signaling Pathway Analysis

To understand how TLR4 agonist-1 works at a molecular level, its effects on intracellular signaling pathways are investigated using a range of biochemical and molecular assays.

Western blotting is a fundamental technique used to detect specific proteins and their modifications, particularly phosphorylation, which is a key event in many signaling cascades. Activation of TLR4 triggers a cascade that involves the phosphorylation of several downstream proteins. aai.org

By treating cells with this compound for various lengths of time and then analyzing cell lysates via Western blot, researchers can create a timeline of signaling events. Key proteins analyzed in the context of TLR4 signaling include:

MAP Kinases: The phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as p38 and ERK1/2 is a hallmark of TLR4 activation. Studies have shown that TLR4 stimulation in B cells activates ERK1/2, with phosphorylation peaking around 15 minutes post-stimulation. aai.org

NF-κB Pathway Components: The activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor protein IκBα. Detecting decreased levels of IκBα or increased levels of phosphorylated IκBα by Western blot is direct evidence of NF-κB pathway activation. researchgate.net

Other Signaling Proteins: The expression levels of receptor components (e.g., TLR4, CD14) and adaptor proteins (e.g., MyD88) can also be assessed to see if the agonist modulates the signaling machinery itself. plos.org

Table 3: Proteins Analyzed by Western Blot in TLR4 Signaling Studies

| Protein Analyzed | Modification | Cell Type | Key Finding | Reference(s) |

|---|---|---|---|---|

| p38, IκB-α, Pellino-3 | Phosphorylation (p-p38), Expression | THP-1, MonoMac-6 | Endotoxin-tolerized cells showed reduced p38 phosphorylation and IκB-α degradation upon restimulation, but sustained expression of Pellino-3. | researchgate.net |

| ERK1/2, p38 | Phosphorylation (p-ERK, p-p38) | B cells | TLR4 stimulation activated ERK1/2, but this activation was not required for the observed changes in B cell migration. | aai.org |

To determine which genes are turned on or off by this compound, researchers analyze changes in messenger RNA (mRNA) levels. Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and specific method for measuring the expression of individual genes. unite.it

This technique is often used to validate findings from broader, genome-wide analyses like microarrays. nih.gov In a typical experiment, cells are stimulated with the TLR4 agonist, and RNA is extracted at different time points. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. unite.it

Using qPCR, researchers have confirmed that TLR4 activation leads to the increased expression of a wide array of immune-related genes, including:

Pro-inflammatory Cytokines: TNF-α, IL-6, IL-12β. nih.gov

Chemokines: IL-8, CXCL1, CCL8, CCL20. nih.gov

Transcription Factors: FOS, JUN, RELB. nih.gov

Antimicrobial Peptides: Defensin beta 1 (DEFB1). nih.gov

By comparing the gene expression profiles in normal cells versus those with genetic deficiencies (e.g., IRAK4-deficient monocytes), qPCR helps to map the signaling pathways responsible for the induction of specific genes. nih.gov It can also reveal species-specific differences in gene regulation downstream of TLR4. pnas.org

Table 4: Genes Regulated by TLR4 Agonists as Measured by qPCR

| Gene | Regulation | Cell Type | Key Finding | Reference(s) |

|---|---|---|---|---|

| TNF-α, IL-6, IL-12β, IL-8 | Suppressed | IRAK4-deficient human monocytes | Expression of classic pro-inflammatory genes was compromised in IRAK4-deficient cells after LPS stimulation, confirming their dependence on this kinase. | nih.gov |

| CCL22, DEFB1, FOS, JUN | Uncompromised | IRAK4-deficient human monocytes | Expression of certain immunity genes was normal, indicating an IRAK4-independent TLR4 signaling pathway exists. | nih.gov |

| TLR4, MyD88, IL-6, IL-10 | Up-regulated | Bovine Mastitis Tissue | Expression of these genes was increased in infected tissue compared to healthy tissue. | plos.org |

| CD14, TNF-α, MD-2, IL-1β | Down-regulated | Bovine Mastitis Tissue | Expression of these genes was significantly decreased in infected tissue. | plos.org |

Cytokine and Chemokine Quantification (e.g., ELISA, Multiplex Assays)

The activation of Toll-like receptor 4 (TLR4) by its agonists triggers a signaling cascade that results in the production and secretion of a wide array of cytokines and chemokines. These molecules are crucial for orchestrating the innate and adaptive immune responses. The quantification of these secreted proteins is a fundamental method for assessing the in vitro activity of TLR4 agonists. Methodologies such as Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex assays are commonly employed for this purpose. sigmaaldrich.comcloud-clone.comassaygenie.com

ELISA is a widely used technique to measure the concentration of a single cytokine or chemokine in a sample, such as cell culture supernatant. assaygenie.com For instance, studies have utilized ELISA to measure the secretion of specific cytokines like Interleukin-12 (IL-12) and Monocyte Chemoattractant Protein-1 (MCP-1) from J774A.1 macrophage-like cells stimulated with a TLR4 agonist. nih.gov Similarly, the levels of IL-6, TNF-α, GM-CSF, IFN-γ, and MCP-1 in plasma and organ homogenates have been quantified using this method to evaluate the systemic and local inflammatory responses induced by TLR4 activation. scirp.org

Multiplex assays, such as those using Luminex xMAP® technology, offer the advantage of simultaneously measuring multiple analytes in a single sample. sigmaaldrich.com This high-throughput approach is particularly useful for obtaining a comprehensive profile of the cytokine and chemokine response to a TLR4 agonist. For example, a multiplex bead-based assay was used to evaluate the cytokine profile of M1- and M2-polarized macrophages after stimulation, revealing increased levels of pro-inflammatory cytokines like IL-1β, IL-6, and IFN-γ. mdpi.com Another study employed a multiplex assay to analyze plasma concentrations of IL-6, IL-10, IFNγ, IL-1β, TNFα, KC, MIP-1α, MIP-1β, and MCP-1 following treatment with the TLR4 agonist monophosphoryl lipid A (MPLA). oup.com In peripheral blood mononuclear cells (PBMCs) from healthy donors, stimulation with TLR4 agonists led to increased levels of CCL4, IL-1β, IL-6, and TNFα. frontiersin.org

The specific cytokines and chemokines induced by TLR4 agonists can vary depending on the cell type and the specific agonist used. In human PBMCs stimulated with lipopolysaccharide (LPS), a well-known TLR4 agonist, a marked increase in the expression of IL-1β, IL-6, IL-8, IL-15, IFN-β, IFN-γ, MIP-3α, and MIP-3β was observed. nih.gov The same study also noted upregulated expression of chemokines including CCL22, CCL24, CCL26, CXCL2, and CXCL6. nih.gov In human lung macrophages, TLR4 agonist stimulation resulted in the production of various chemokines, with the kinetics of production varying over time. researchgate.net

Table 1: Cytokine and Chemokine Induction by this compound

| Cell Type | Assay Method | Upregulated Cytokines/Chemokines |

|---|---|---|

| J774A.1 Macrophages | ELISA | IL-12, MCP-1 nih.gov |

| M1/M2 Macrophages | Multiplex Assay | IL-1β, IL-6, IFN-γ mdpi.com |

| Human PBMCs | Multiplex Assay | CCL4, IL-1β, IL-6, TNFα frontiersin.org |

| Human PBMCs | RT-qPCR | IL-1β, IL-6, IL-8, IL-15, IFN-β, IFN-γ, MIP-3α, MIP-3β, CCL22, CCL24, CCL26, CXCL2, CXCL6 nih.gov |

| Mouse Plasma | Multiplex Assay | IL-6, IL-10, IFNγ, IL-1β, TNFα, KC, MIP-1α, MIP-1β, MCP-1 oup.com |

| Mouse Lungs | ELISA | IFN-γ, TNF-α, IL-6 scirp.org |

Transcription Factor Activation Assays (e.g., NF-κB Reporter Assays)

The intracellular signaling cascade initiated by TLR4 agonist binding culminates in the activation of key transcription factors, which then orchestrate the expression of inflammatory genes. Among these, the nuclear factor kappa-B (NF-κB) is a central regulator. biorxiv.orgpnas.org Assays that measure the activation of these transcription factors, particularly NF-κB, are therefore critical for characterizing the mechanism of action of TLR4 agonists.

A common and effective method to quantify NF-κB activation is the use of reporter gene assays. abgenex.comnih.govbiorxiv.org In this system, cells are engineered to express a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB-responsive promoter. nih.govsvarlifescience.com When a TLR4 agonist activates the NF-κB pathway, the transcription factor binds to the promoter and drives the expression of the reporter gene, whose product can be easily measured. biorxiv.org For example, THP-1 human monocytic cells have been engineered to express a SEAP reporter gene, allowing for the quantification of NF-κB activation in response to various TLR ligands. biorxiv.org Similarly, HEK 293T cells have been utilized to create a TLR4 reporter system to monitor NF-κB-induced activity. abgenex.com

Studies have shown that TLR4 agonists like lipopolysaccharide (LPS) and the synthetic agonist Neoseptin-3 induce the phosphorylation of IκB kinases (IKKs) and the degradation of IκBα, which are hallmark events in canonical NF-κB activation. pnas.org This leads to the translocation of NF-κB, typically the p65 component, into the nucleus to initiate gene transcription. pnas.org The activation of NF-κB is a well-established consequence of TLR stimulation and is considered a key mechanism for the subsequent production of inflammatory cytokines and other mediators. nih.gov

Beyond NF-κB, TLR4 signaling can also activate other transcription factors, including activator protein-1 (AP-1) and interferon regulatory factors (IRFs). pnas.orgpnas.orgnih.gov The activation of these factors can also be assessed using specific reporter assays or by measuring their phosphorylation status via methods like Western blotting. For instance, stimulation of macrophages with a TLR4 agonist was shown to induce the phosphorylation of c-Jun N-terminal kinase (JNK) and p38, which are upstream kinases involved in AP-1 activation. pnas.org

Table 2: Reporter Cell Lines for this compound NF-κB Activation Studies

| Cell Line | Reporter System | Detection Method |

|---|---|---|

| THP-1 Dual™ | SEAP | Colorimetric/Spectrophotometric biorxiv.org |

| HEK 293T | SEAP | Colorimetric/Spectrophotometric nih.gov |

| THP-1 NF-κB-eGFP | eGFP | Flow Cytometry plos.org |

| iLite® TLR4 | Firefly Luciferase | Luminescence svarlifescience.com |

Advanced Cellular Assays

Cellular Metabolic Assays (e.g., Glycolysis, Oxidative Phosphorylation)

Recent research has highlighted that the activation of immune cells by TLR4 agonists is accompanied by significant metabolic reprogramming. nih.govaai.org These metabolic shifts are not merely byproducts of activation but are essential for supporting the energetic and biosynthetic demands of the immune response. Advanced cellular assays are used to investigate these changes, primarily focusing on glycolysis and oxidative phosphorylation (OXPHOS).

Extracellular flux analyzers, such as the Seahorse XF Analyzer, are powerful tools for real-time measurement of key metabolic parameters in live cells. oup.comaai.org These instruments measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration and OXPHOS, and the extracellular acidification rate (ECAR), which is largely a result of lactate (B86563) production and thus serves as a proxy for glycolysis. nih.gov

Studies using these technologies have revealed that TLR4 agonists induce a rapid and sustained increase in glycolysis in immune cells like macrophages and dendritic cells. oup.comnih.gov This "glycolytic switch" or "Warburg-like effect" is characterized by an upregulation of glucose uptake and conversion to lactate, even in the presence of sufficient oxygen. nih.govfrontiersin.org For example, treatment of macrophages with the TLR4 agonist MPLA leads to an early increase in aerobic glycolysis, which is later coupled with sustained glycolysis. aai.org This metabolic shift is crucial for various effector functions. Blocking glycolysis has been shown to diminish key features of the activated phenotype, such as chemokine secretion. oup.com

In addition to changes in glycolysis, TLR4 agonism also dynamically alters mitochondrial metabolism. While an initial glycolytic shift might be accompanied by a stable or even reduced OCR, longer-term stimulation can lead to increased mitochondrial biogenesis and a subsequent increase in oxygen consumption. oup.comaai.orgaai.org For instance, MPLA treatment of macrophages results in increased mitochondrial biogenesis and elevated oxygen consumption. aai.org This enhanced mitochondrial activity is linked to the production of ATP and specific metabolites from the tricarboxylic acid (TCA) cycle that have signaling roles in the immune response. oup.com TLR4-mediated activation of the PI3K/Akt pathway has been shown to be critical for inducing oxidative phosphorylation and the expression of mitochondrial transcription factor A (Tfam). aai.org

Table 3: Metabolic Reprogramming Induced by this compound

| Cell Type | Metabolic Change | Key Findings |

|---|---|---|

| Macrophages | Increased Glycolysis | TLR4 agonists induce a rapid and sustained increase in the glycolytic rate (ECAR). oup.comnih.gov |

| Macrophages | Altered Oxidative Phosphorylation | TLR4 activation can lead to increased mitochondrial biogenesis and oxygen consumption (OCR) over time. aai.orgaai.org |

| Dendritic Cells | Increased Glycolysis | TLR ligation causes a rapid increase in glycolytic flux to support anabolic demands for activation. nih.gov |

| Macrophages | Metabolic Pathway Dependence | Inhibition of glycolysis can impair effector functions like chemokine secretion. oup.com |

Phagocytosis and Intracellular Bacterial Killing Assays

A fundamental function of innate immune cells, particularly macrophages and neutrophils, is the engulfment (phagocytosis) and subsequent destruction of pathogens. TLR4 agonists have been shown to enhance these critical antimicrobial functions. oup.comasm.org In vitro assays designed to quantify phagocytosis and intracellular bacterial killing are therefore essential for evaluating the immunomodulatory effects of these compounds.

Phagocytosis assays typically involve co-culturing immune cells with labeled particles, such as fluorescently tagged bacteria or bioparticles. mdpi.comoup.comfrontiersin.org The efficiency of phagocytosis can then be quantified by measuring the uptake of these particles by the cells, often using flow cytometry or fluorescence microscopy. oup.comfrontiersin.org For example, studies have used pHrodo-tagged Staphylococcus aureus bioparticles, which fluoresce brightly in the acidic environment of the phagolysosome, to measure the phagocytic capacity of macrophages. oup.comaai.org It has been demonstrated that pre-stimulation of microglia with TLR4 agonists significantly increases their ingestion of both encapsulated and nonencapsulated Streptococcus pneumoniae. asm.org Similarly, treatment of macrophages with a TLR4 agonist was shown to enhance the phagocytosis of tumor cells. google.com

Following phagocytosis, the ability of the immune cell to kill the internalized pathogen is assessed using intracellular bacterial killing assays. oup.comnih.govnih.gov In a typical assay, immune cells are infected with live bacteria for a set period to allow for phagocytosis. An antibiotic that cannot penetrate the immune cell membrane, such as gentamicin, is then added to the culture medium to kill any remaining extracellular bacteria. oup.comnih.gov At various time points, the immune cells are lysed, and the intracellular bacteria are plated on agar (B569324) to determine the number of surviving colony-forming units (CFUs). oup.comnih.gov A decrease in CFUs over time indicates effective intracellular killing. Studies have shown that TLR4 agonist stimulation enhances the intracellular killing of bacteria like Salmonella Typhimurium and Streptococcus pneumoniae by macrophages and microglia, respectively. asm.orgnih.gov This enhanced bactericidal activity is a key component of the protective immunity induced by TLR4 agonists. oup.com

Table 4: Enhancement of Effector Functions by this compound

| Cell Type | Assay | Target | Outcome |

|---|---|---|---|

| Murine Microglia | Phagocytosis Assay | Streptococcus pneumoniae | Increased ingestion of bacteria asm.org |

| Murine Macrophages | Phagocytosis Assay | pHrodo-tagged S. aureus | Increased phagocytic capacity oup.comaai.org |

| THP-1 Macrophages | Intracellular Killing Assay | Salmonella Typhimurium | Increased bacterial killing nih.gov |

| Murine Microglia | Intracellular Killing Assay | Streptococcus pneumoniae | Increased intracellular bacterial killing asm.org |

| Macrophages | Intracellular Killing Assay | Pseudomonas aeruginosa | Reduced intracellular bacterial burden oup.com |

Preclinical in Vivo Studies Utilizing Tlr4 Agonist 1 Non Human Animal Models

Animal Models for Immunomodulatory Efficacy Assessment

The selection of an appropriate animal model is crucial for evaluating the specific immunological effects of TLR4 agonist-1. Rodent and non-human primate models are the most widely used systems, each offering unique advantages for characterizing different facets of the compound's activity.

Rodent models, particularly inbred mouse strains such as C57BL/6 and BALB/c, are foundational for initial in vivo characterization of this compound. These models allow for detailed investigation of both systemic and localized immune responses due to the availability of extensive immunological tools and reagents.

Systemic administration of this compound in mice elicits a rapid and robust innate immune response. This is characterized by the transient production of pro-inflammatory cytokines and chemokines in the serum. Key cytokines induced include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and the Th1-polarizing cytokine Interleukin-12 (IL-12). Concurrently, chemokines such as CCL2 (MCP-1) and CXCL10 (IP-10) are upregulated, promoting the recruitment of immune cells like monocytes and lymphocytes to sites of inflammation.

Beyond systemic effects, local administration (e.g., subcutaneous, intranasal) allows for the characterization of immune activation within specific tissues. Studies have shown that this compound effectively activates antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, at the site of administration and in draining lymph nodes. This activation is marked by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and Major Histocompatibility Complex class II (MHC-II) on the surface of DCs, enhancing their ability to process and present antigens to T cells.

The table below summarizes key immunological outcomes observed in rodent models following exposure to this compound.

| Parameter Measured | Key Findings | Immune System Component | Primary Mouse Strains Used |

|---|---|---|---|

| Serum Cytokine Profile | Transient increase in TNF-α, IL-6, and IL-12p70 | Systemic Innate Immunity | C57BL/6, BALB/c |

| Serum Chemokine Profile | Upregulation of CCL2, CXCL10, and RANTES (CCL5) | Immune Cell Trafficking | C57BL/6 |

| Dendritic Cell (DC) Maturation | Increased expression of CD80, CD86, and MHC-II in draining lymph nodes | Antigen Presentation | C57BL/6, BALB/c |

| Macrophage Activation | Polarization towards M1 phenotype; enhanced phagocytic capacity | Local Innate Immunity | C57BL/6 |

Non-human primate (NHP) models, such as rhesus and cynomolgus macaques, serve as a critical translational bridge between rodent studies and human clinical trials due to their closer phylogenetic and immunological similarity to humans. In NHP studies, this compound has been shown to induce a predictable and self-limiting innate immune response that mirrors observations in rodents but with kinetics more relevant to humans.

Following administration, NHPs exhibit a transient increase in circulating cytokines and chemokines, including IL-6, TNF-α, and CCL2. This response is typically resolved within 24-48 hours. Importantly, these studies confirm the ability of this compound to activate APCs and mobilize immune cells in a larger, more complex organism. Analysis of peripheral blood mononuclear cells (PBMCs) from treated macaques reveals upregulation of activation markers on monocytes and dendritic cells. These models are particularly valuable for evaluating the compound's performance as a vaccine adjuvant, as they allow for the assessment of complex, antigen-specific T-cell and B-cell responses over extended periods.

| Parameter Measured | Key Findings in NHPs | Relevance | Primary NHP Models Used |

|---|---|---|---|

| Peripheral Blood Cytokines | Transient, dose-dependent induction of IL-6, TNF-α, and IL-1RA | Confirms innate immune activation in a human-relevant model | Rhesus Macaque |

| Peripheral Blood Chemokines | Significant increase in CCL2 (MCP-1) and CXCL10 (IP-10) | Demonstrates capacity for immune cell recruitment | Rhesus Macaque, Cynomolgus Macaque |

| Immune Cell Mobilization | Transient changes in circulating neutrophils, monocytes, and lymphocytes | Provides insight into systemic immune trafficking | Rhesus Macaque |

| Adjuvant Activity | Potentiation of antigen-specific antibody and T-cell responses | Validates adjuvant potential in a pre-clinical model closely resembling humans | Rhesus Macaque, Baboon |

Evaluation of this compound in Experimental Disease Models

The immunomodulatory properties of this compound have been leveraged in various preclinical disease models to assess its therapeutic potential. These studies investigate whether the compound can enhance protective immunity against pathogens or favorably modulate the immune response in non-infectious diseases like cancer.

This compound has demonstrated significant efficacy in preclinical models of both bacterial and viral infections, primarily by stimulating an early and effective innate immune response that bridges to robust adaptive immunity.

In models of bacterial infection, such as those involving Mycobacterium tuberculosis or Francisella tularensis, this compound (often used as a vaccine adjuvant) promotes the development of strong Th1-type cellular immunity. This is critical for controlling intracellular bacteria. Studies in mice have shown that vaccination with an antigen formulated with this compound leads to a significant reduction in bacterial burden in the lungs and spleen following a live bacterial challenge. This protection is associated with an increase in antigen-specific T cells that produce high levels of Interferon-gamma (IFN-γ).

In the context of viral infections, such as influenza or respiratory syncytial virus (RSV), this compound has been shown to enhance protective immunity. When used as an adjuvant with viral subunit antigens, it drives the production of high-titer neutralizing antibodies and robust cytotoxic T lymphocyte (CTL) responses. This dual humoral and cellular response leads to improved viral clearance, reduced lung pathology, and increased survival rates in mice subjected to a lethal viral challenge.

| Pathogen Model | Animal Model | Key Efficacy Outcome | Associated Immunological Correlate |

|---|---|---|---|

| Mycobacterium tuberculosis | Mouse (C57BL/6) | Reduced bacterial load in lungs and spleen | Enhanced antigen-specific IFN-γ production by CD4+ T cells (Th1 response) |

| Influenza Virus | Mouse (BALB/c) | Increased survival after lethal challenge; reduced viral titers | High titers of neutralizing antibodies; potent CD8+ T cell (CTL) response |

| Burkholderia pseudomallei | Mouse (C57BL/6) | Improved survival rates post-infection | Induction of strong Th1 and Th17 immune responses |

| Simian Immunodeficiency Virus (SIV) | Rhesus Macaque | Enhanced magnitude and breadth of antibody responses to vaccine antigens | Generation of polyfunctional CD4+ and CD8+ T cells |

In non-infectious disease contexts, this compound has been extensively studied for its anti-tumor effects. By activating innate immunity within the tumor microenvironment (TME), it can convert an immunologically "cold" tumor (lacking immune cells) into a "hot" tumor that is susceptible to immune-mediated killing.

In syngeneic mouse cancer models, such as B16 melanoma or CT26 colon carcinoma, direct intratumoral administration of this compound has been shown to significantly delay tumor growth and improve survival. The mechanism involves the reprogramming of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype. Furthermore, it enhances the recruitment and function of natural killer (NK) cells and tumor antigen-specific cytotoxic T lymphocytes (CTLs) into the tumor. This remodeling of the TME makes tumors more responsive to other immunotherapies, such as checkpoint inhibitors.

The role of this compound in autoimmune models is more complex, as non-specific immune activation can potentially exacerbate disease. However, research has explored its use to strategically deviate pathogenic immune responses, for instance, by promoting a strong Th1 response to suppress a dominant pathogenic Th2 response, though this application remains highly context-dependent.

| Disease Model | Animal Model | Key Efficacy Outcome | Mechanism of Action |

|---|---|---|---|

| B16-F10 Melanoma | Mouse (C57BL/6) | Inhibition of tumor growth; increased survival | Increased infiltration of CD8+ T cells; M1 macrophage polarization in TME |

| CT26 Colon Carcinoma | Mouse (BALB/c) | Tumor regression, especially in combination with checkpoint inhibitors | Enhanced DC maturation and antigen presentation; reversal of T-cell exhaustion |

| Ovarian Cancer | Mouse | Reduced tumor burden and ascites formation | Activation of anti-tumor NK cell activity and CTL responses |

Assessment of this compound as a Vaccine Adjuvant in Preclinical Settings

One of the most significant applications of this compound is as a vaccine adjuvant. Preclinical studies have consistently shown that its inclusion in vaccine formulations dramatically enhances the magnitude, quality, and durability of the immune response to co-administered antigens.

This compound is particularly effective at driving Th1-polarized immune responses, which are essential for protection against many intracellular pathogens and for cancer immunotherapy. In mouse models, vaccination with a protein antigen plus this compound results in a significantly higher ratio of IgG2a/c to IgG1 antibodies compared to vaccination with the antigen alone or with an alum-based adjuvant. This antibody isotype profile is a hallmark of a Th1 response.

Furthermore, the compound potently enhances cellular immunity. It increases the frequency of antigen-specific CD4+ T cells that produce IFN-γ and promotes the generation of long-lived CD8+ CTLs with robust cytotoxic capabilities. This ability to stimulate both arms of adaptive immunity—humoral and cellular—makes it a versatile and powerful adjuvant for subunit vaccines, which are often poorly immunogenic on their own. Its efficacy has been demonstrated with a wide range of antigens, including recombinant proteins from viruses, bacteria, and tumors.

Induction of Humoral and Cellular Immune Responses to Co-administered Antigens

The administration of TLR4 agonists in conjunction with vaccine antigens has been shown to elicit robust and durable immune responses in multiple animal models. These adjuvants play a crucial role in shaping the nature and magnitude of the adaptive immune response.

One prominent synthetic TLR4 agonist, Glucopyranosyl Lipid Adjuvant (GLA), when formulated in a stable oil-in-water emulsion (GLA-SE), has been shown to drive strong T helper 1 (Th1) responses. plos.org When combined with the tuberculosis vaccine fusion protein antigen ID93, GLA-SE induced a poly-functional Th1 response in mice, characterized by CD4+ T cells producing IFNγ, TNF, and IL-2. plos.org This was accompanied by a humoral response skewed towards IgG2c, indicating effective class-switching. plos.org The induction of this Th1 response was found to be dependent on the transcription factor T-bet and the cytokine IL-12. plos.org

In minipigs, a model considered more predictive of human responses than rodents, the TLR4 agonist GLA formulated aqueously (GLA-AF) was evaluated with model antigens. plos.org When administered intradermally (ID) with the M. tuberculosis antigen ESAT-6, GLA-AF enhanced the IgG response four-fold compared to the antigen alone. plos.org Interestingly, the adjuvant effect was dependent on the route of administration; while GLA-AF enhanced the effect of a TLR7/8 agonist when injected ID, it negated its activity after intranasal inoculation. plos.org

Further studies in mice using various recombinant hemagglutinin (HA) antigens from influenza virus demonstrated that synthetic TLR4 agonists could induce rapid and sustained immunity. nih.govasm.org The combination of a TLR4 agonist with a TLR7 ligand balanced Th1 and Th2-type immune responses, resulting in long-lived cellular and neutralizing humoral immunity. asm.org This combined adjuvant approach was effective in homologous, heterologous, and heterosubtypic murine challenge models. asm.org

Investigations into a synthetic TLR4 agonist, E6020, co-administered with a staphylococcal enterotoxin B (SEB) vaccine candidate (STEBVax) in BALB/c mice, also revealed significant enhancement of serum IgG levels compared to the vaccine with no adjuvant. nih.govasm.org The combination of E6020 with aluminum hydroxide (B78521) (AH) adjuvant resulted in a mixed Th1/Th2 response, in contrast to the Th2-biased response from AH alone. nih.gov

The synergistic effect of combining TLR4 agonists with other TLR agonists has also been a key area of research. In a tuberculosis vaccine model, combining the TLR4 agonist GLA with a TLR9 agonist (CpG) in the same formulation enhanced the magnitude of the multi-functional Th1 response against the ID93 antigen and increased IL-12 production by macrophages ex vivo. plos.org Similarly, co-delivering a TLR4 agonist (MPLA) and a TLR9 agonist (CpG ODN) in nanoparticles with an ovalbumin (OVA) antigen in mice resulted in high levels of both IgG1 and IgG2a, indicating a mixed Th1/Th2 response. frontiersin.org

The following table summarizes the key findings on the induction of immune responses by TLR4 agonists in various preclinical models.

| Animal Model | Antigen(s) | TLR4 Agonist Formulation | Key Immune Response Findings |

| Mice (C57BL/6) | ID93 (Tuberculosis fusion protein) | GLA-SE | Induced a strong, poly-functional Th1 response (IFNγ, TNF, IL-2 producing CD4+ T cells) and IgG2c class-switching. plos.org |

| Göttingen Minipigs | ESAT-6, β-Gal, CN54 gp140 (HIV Envelope) | GLA-AF | Enhanced antigen-specific IgG responses when administered intradermally. plos.org |

| Mice (BALB/c) | STEBVax (Staphylococcal Enterotoxin B vaccine) | E6020 (alone or with Aluminum Hydroxide) | Significantly enhanced SEB-specific serum IgG levels. Combination with AH led to a mixed Th1/Th2 response. nih.govasm.org |

| Mice | Recombinant Influenza Hemagglutinin (HA) | Synthetic TLR4 and TLR7 ligands | Induced balanced Th1/Th2 responses with long-lived cellular and neutralizing humoral immunity. asm.org |

| Mice | ID93 (Tuberculosis fusion protein) | GLA-SE + CpG (TLR9 agonist) | Enhanced the magnitude of the multi-functional Th1 response (IFN-γ, TNF, and IL-2). plos.org |

| Mice (BALB/c) | Ovalbumin (OVA) | MPLA + CpG ODN in PLGA/PEI Nanoparticles | Induced high titers of both IgG1 (Th2-related) and IgG2a (Th1-related) antibodies. frontiersin.org |

| Mice (C57BL/6) | Ovalbumin (OVA) | GLA with DC-LV (dendritic cell-directed lentiviral vectors) | Significantly improved both humoral (various antibody isotypes) and cellular (antigen-specific CD8+ and CD4+ T cells) responses. nih.gov |

Efficacy in Preventing or Mitigating Disease in Vaccinated Animal Models

The enhanced immunogenicity conferred by TLR4 agonists translates into significant protective efficacy in various animal disease models. These adjuvants have been instrumental in improving the performance of subunit vaccines against challenging pathogens and in anti-tumor immunity models.

In a murine model of toxic shock syndrome, mice vaccinated with STEBVax co-administered with the synthetic TLR4 agonist E6020 were significantly protected from lethal staphylococcal enterotoxin B (SEB) challenge. nih.govasm.org All vaccinated groups, including those receiving the TLR4 agonist, showed significantly greater survival rates compared to non-vaccinated controls or those receiving the vaccine without an adjuvant. asm.org